2-(3-Fluorophenyl)nicotinic acid
Overview
Description
2-(3-Fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-(3-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, is likely to be similar to that of its parent compound . Nicotinic acid, also known as niacin, is a B vitamin that has been used to treat hypertriglyceridemia and pellagra .
Mode of Action
Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, stimulating neurons and ultimately blocking synaptic transmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of pyridine alkaloids, which are produced in the roots and accumulate mainly in the leaves of plants . The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Pharmacokinetics
The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .
Result of Action
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
Action Environment
The metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Fluorophenyl)nicotinic acid are not well-studied. It can be inferred from the properties of nicotinic acid and its derivatives. Nicotinic acid serves as a precursor for the synthesis of the coenzymes NAD and NADP, which participate in numerous metabolic reactions .
Cellular Effects
The cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives have been shown to have significant effects on cellular processes. For instance, nicotinic acid has been found to have antilipolytic, vasodilatory, and neuroprotective functions .
Molecular Mechanism
Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on nicotinic acid and its derivatives have shown that the effects can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
Studies on nicotinic acid suggest that it is transported and distributed via specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of similar compounds can have significant effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)nicotinic acid typically involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate, followed by cyclization and decarboxylation. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine. The process can be summarized as follows:
Condensation: 3-fluorobenzaldehyde reacts with malonic acid in the presence of ammonium acetate.
Cyclization: The intermediate undergoes cyclization to form the pyridine ring.
Decarboxylation: The final step involves decarboxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)nicotinic acid
- 2-(2-Fluorophenyl)nicotinic acid
- 2-(3-Chlorophenyl)nicotinic acid
Comparison:
- Binding Affinity: The position of the fluorine atom can significantly influence the binding affinity and specificity of the compound towards its targets.
- Chemical Reactivity: The presence of different substituents (e.g., fluorine vs. chlorine) can alter the chemical reactivity and stability of the compound.
- Biological Activity: Variations in the substituent position and type can lead to differences in biological activity, making each compound unique in its applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDTMKJDTXBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673409 | |
Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214365-08-8 | |
Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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